molecular formula C18H14O5 B12876500 (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol

(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol

Cat. No.: B12876500
M. Wt: 310.3 g/mol
InChI Key: CMSXMODBOIWVBO-IHWYPQMZSA-N
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Description

(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol is a complex organic compound characterized by its unique structure, which includes a benzofuran core and a methoxybenzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzo[d][1,3]dioxole moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound has shown promise in preliminary studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been a focal point of research .

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol involves its interaction with specific molecular targets. In anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways . The exact molecular targets and pathways are still under investigation, but early studies suggest involvement of the p53 and caspase pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol apart from similar compounds is its benzofuran core, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with biological targets and offers different reactivity in chemical synthesis.

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

6-[(Z)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-1-benzofuran-4-ol

InChI

InChI=1S/C18H14O5/c1-20-16-8-12(9-17-18(16)23-10-22-17)3-2-11-6-14(19)13-4-5-21-15(13)7-11/h2-9,19H,10H2,1H3/b3-2-

InChI Key

CMSXMODBOIWVBO-IHWYPQMZSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C\C3=CC(=C4C=COC4=C3)O

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC3=CC(=C4C=COC4=C3)O

Origin of Product

United States

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